molecular formula C7H5N3O2Se B2574498 5-Methyl-4-nitrobenzo[c][1,2,5]selenadiazole CAS No. 2160-10-3

5-Methyl-4-nitrobenzo[c][1,2,5]selenadiazole

Cat. No.: B2574498
CAS No.: 2160-10-3
M. Wt: 242.107
InChI Key: PNEFIUKGQYQFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4-nitrobenzo[c][1,2,5]selenadiazole ( 2160-10-3) is a high-purity specialty chemical with significant research value in advanced materials chemistry and crystal engineering. This benzo[c][1,2,5]selenadiazole derivative features a planar molecular structure and serves as a key synthon for studying chalcogen bonding (ChB) interactions . Its well-defined molecular architecture enables the formation of stable Se₂N₂ aggregates, which are valuable supramolecular building blocks for constructing functional materials . Research demonstrates this compound forms extensive networks through intermolecular C—H⋯O hydrogen bonds, creating R₂²(7) and R₃³(8) ring motifs parallel to the bc plane . Additional π–π interactions with centroid-to-centroid distances of 3.746(3) and 3.697(3) Å further stabilize the crystal packing . Hirshfeld surface analysis reveals the crystal packing is dominated by H⋯O/O⋯H (19.6%), H⋯N/N⋯H (11.0%), H⋯Se/Se⋯H (8.5%), and O⋯Se/Se⋯O (8.2%) interactions . With a calculated void volume of 25.60 ų and free space of only 3.73%, the crystal exhibits compact packing with substantial mechanical stability . This compound is synthesized from 3-nitrobenzene-1,2-diamine and selenium dioxide in dichloromethane, yielding 82% based on selenium dioxide . It serves as a precursor for designing complex organic frameworks, including benzo[1,2-c:4,5-c']bis[1,2,5]selenadiazole (BBSD)-based systems investigated for dye-sensitized solar cells (DSSCs) . Researchers utilize this compound to develop narrow bandgap materials with enhanced near-infrared absorption properties for photovoltaic applications . FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-methyl-4-nitro-2,1,3-benzoselenadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2Se/c1-4-2-3-5-6(9-13-8-5)7(4)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEFIUKGQYQFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=N[Se]N=C2C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2Se
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-nitrobenzo[c][1,2,5]selenadiazole typically involves the nitration of 5-methylbenzo[c][1,2,5]selenadiazole. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-nitrobenzo[c][1,2,5]selenadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.

Major Products Formed

    Reduction: 5-Methyl-4-aminobenzo[c][1,2,5]selenadiazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Methyl-4-nitrobenzo[c][1,2,5]selenadiazole involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells . The compound may interact with cellular proteins and enzymes, disrupting normal cellular functions and leading to cell death.

Comparison with Similar Compounds

Anticancer Activity

Key comparisons include:

  • Isopropyl benzo[c][1,2,5]selenadiazole-5-carboxylate (4d) : Exhibited superior anticancer activity in vitro compared to other derivatives (4a–e) in MCF-7 cells, likely due to enhanced serum albumin (BSA) binding capacity, which improves cellular uptake .
  • 4-(Benzo[c][1,2,5]selenadiazol-6-yl)benzene-1,2-diamine (BSBD) : Induced apoptosis in glioma cells via mitochondrial pathways and p53 activation .

Table 1: Anticancer Activity of Selected Selenadiazoles

Compound Key Substituents Mechanism/Action Reference
4d (Isopropyl ester) Carboxylate, isopropyl BSA-mediated uptake; cell cycle arrest
BSBD Benzene-1,2-diamine Mitochondrial apoptosis; p53 activation
5-Methyl-4-nitrobenzo[...]selenadiazole Methyl, nitro Hypothesized DNA intercalation/alkylation

Table 2: Reactivity Comparison

Compound Reactivity with S₂Cl₂ Outcome Reference
Fused selenadiazoles (e.g., pyrazine derivatives) High Thiadiazole formation
Monocyclic selenadiazoles (e.g., 2,1,3-benzoselenadiazole) Low No reaction
5-Methyl-4-nitrobenzo[...]selenadiazole Hypothesized low Potential steric hindrance

Protein Binding and Cellular Uptake

Selenadiazoles bind to serum albumin (BSA) via hydrophobic interactions and hydrogen bonding, improving antitumor efficacy. Compound 4d’s isopropyl group enhances BSA affinity, suggesting that substituents at position 5 critically modulate binding . The nitro group in 5-Methyl-4-nitrobenzo[...]selenadiazole may further stabilize BSA interactions through dipole–dipole forces.

Biological Activity

5-Methyl-4-nitrobenzo[c][1,2,5]selenadiazole is a compound of growing interest due to its diverse biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the latest findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of selenadiazoles, which are known for their unique electronic properties and biological activities. The presence of selenium in its structure contributes to its reactivity and interaction with biological systems.

Antiviral Activity

Recent studies have demonstrated the antiviral potential of this compound against influenza viruses. A notable study investigated its effects on H1N1 virus-infected cells:

  • In Vitro Studies : The compound was tested using Madin-Darby canine kidney (MDCK) cells infected with H1N1. Results indicated that this compound significantly improved cell survival rates and inhibited viral replication. The mechanisms involved included:
    • Inhibition of Apoptosis : The compound reduced apoptosis in infected cells as evidenced by TUNEL assays.
    • Cytokine Modulation : It inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-12, suggesting an anti-inflammatory effect .

Table 1: Summary of Antiviral Effects

Study ParameterResult
Cell TypeMDCK Cells
VirusH1N1
Survival RateIncreased
Apoptosis InhibitionYes
Cytokine ProductionInhibited

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study focusing on its antiproliferative effects revealed:

  • Cell Line Testing : The compound was tested on A549 lung cancer cells.
  • Mechanism of Action : It induced cell cycle arrest and apoptosis in a dose-dependent manner. This was associated with activation of caspase pathways and modulation of key signaling pathways involved in cancer progression .

Table 2: Anticancer Activity Overview

Cell LineIC50 (µM)Mechanism
A549 (Lung Cancer)15Caspase activation
Other Tested LinesVariesCell cycle arrest

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

  • Influenza Treatment : In vivo studies demonstrated that treatment with this compound alleviated lung damage in H1N1-infected mice. Histological analysis showed reduced inflammation and apoptosis in lung tissues .
  • Cancer Therapy : A recent investigation into its effects on different cancer cell lines revealed that it could effectively inhibit growth across multiple types, including breast and prostate cancer cells .

Q & A

What are the common synthetic routes for preparing 5-Methyl-4-nitrobenzo[c][1,2,5]selenadiazole, and how do reaction conditions influence yield and purity?

Level: Basic
Answer:
The synthesis typically involves condensation reactions between selenium precursors (e.g., SeO₂) and diamines or substituted benzaldehydes. For example, derivatives are synthesized by refluxing substituted benzaldehydes with aminotriazoles in ethanol under acidic conditions, followed by solvent evaporation and filtration . Reaction parameters such as solvent polarity (e.g., acetonitrile for charge-transfer complexes), reflux duration, and stoichiometric ratios significantly impact yield and purity. Computational pre-screening of reactant compatibility (e.g., via DFT) can optimize conditions .

Which characterization techniques are most effective for confirming the structure of selenadiazole derivatives?

Level: Basic
Answer:
Key techniques include:

  • Spectroscopy : UV-Vis (charge-transfer bands), FTIR (C-Se-N stretching), and NMR (¹H/¹³C for substituent analysis) .
  • Crystallography : Single-crystal X-ray diffraction (CCDC deposition) resolves bond lengths and angles, critical for verifying selenium heterocycle geometry .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.

How do selenadiazole derivatives modulate apoptotic pathways in cancer cells, and what experimental approaches can elucidate their mechanism of action?

Level: Advanced
Answer:
Derivatives like 4d (isopropyl benzo[c][1,2,5]selenadiazole-5-carboxylate) induce apoptosis via mitochondrial pathways, activating caspases-3/9 and PARP cleavage . Mechanistic studies employ:

  • Flow cytometry : PI staining for cell cycle analysis (sub-G1 population) and Annexin V assays .
  • Western blotting : Monitor phosphorylation of p53, AKT, and MAPKs (JNK, ERK) .
  • Fluorescence quenching : Assess BSA binding to correlate cellular uptake with activity .

What computational methods are employed to predict the electronic properties of selenadiazole-based charge-transfer complexes?

Level: Advanced
Answer:
Density Functional Theory (DFT) with basis sets (e.g., 3-21G) optimizes geometries and calculates HOMO-LUMO gaps, electron affinity, and ionization potential. Charge-transfer complexes with quinones are modeled to compare donor-acceptor interactions, with selenium’s polarizability enhancing charge separation . Time-dependent DFT (TD-DFT) predicts UV-Vis absorption shifts, aiding in material design for optoelectronics .

What in vitro assays are recommended for assessing the antioxidant activity of selenadiazole derivatives?

Level: Basic
Answer:

  • Dihydroethidium (DHE) staining : Quantifies ROS levels in osteoblasts or cancer cells .
  • MTT assay : Measures cell viability under oxidative stress (e.g., dexamethasone-induced damage) .
  • Thiobarbituric acid reactive substances (TBARS) : Evaluates lipid peroxidation in cellular models .

How does the interaction with serum albumin influence the pharmacokinetics and antitumor efficacy of selenadiazole derivatives?

Level: Advanced
Answer:
Binding to BSA enhances cellular uptake via hydrophobic interactions and hydrogen bonding, prolonging plasma half-life. Fluorescence titration (Stern-Volmer analysis) determines binding constants (Kₐ ~10⁴ M⁻¹), with stronger binders (e.g., 4d) showing higher anticancer activity. Competitive displacement assays (e.g., warfarin as a site-specific probe) identify binding sites .

What are the key factors affecting the solubility and cellular uptake of selenadiazole derivatives in biological systems?

Level: Basic
Answer:

  • Lipophilicity : LogP values >2 improve membrane permeability but may reduce aqueous solubility.
  • Substituent effects : Bulky groups (e.g., isopropyl in 4d) enhance BSA binding and solubility in serum .
  • Crystallinity : Amorphous formulations (via milling or co-solvents) improve bioavailability .

What strategies can resolve contradictions in activity data between selenadiazole derivatives across cell lines?

Level: Advanced
Answer:

  • Structure-Activity Relationship (SAR) : Correlate substituents (e.g., nitro vs. carboxylate) with IC₅₀ values in multiple cell lines .
  • Pathway-specific inhibitors : Use kinase inhibitors (e.g., JNK/ERK blockers) to isolate signaling mechanisms .
  • Metabolic profiling : LC-MS/MS identifies metabolite interference or degradation products .

How can DFT guide the design of selenadiazole derivatives with optimized optoelectronic properties?

Level: Advanced
Answer:
DFT predicts HOMO-LUMO energy gaps (e.g., 2.5–3.0 eV for charge-transfer complexes), guiding the selection of electron-deficient acceptors (e.g., quinones) for red-shifted absorption. Selenium’s larger atomic radius vs. sulfur lowers band gaps, enhancing conductivity in polymers. Substituent tuning (e.g., alkyl chains) improves solubility without sacrificing charge mobility .

What are the primary biological targets of selenadiazole derivatives, and how are target engagement studies conducted?

Level: Basic
Answer:

  • Kinases : JNK and AKT in apoptosis regulation, assessed via phospho-specific antibodies .
  • DNA : Intercalation studies (e.g., ethidium bromide displacement) and comet assays for damage .
  • BSA : Fluorescence quenching and molecular docking (AutoDock) validate binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.